Ac-Gly-Osu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

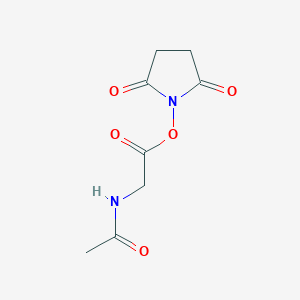

(2,5-dioxopyrrolidin-1-yl) 2-acetamidoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O5/c1-5(11)9-4-8(14)15-10-6(12)2-3-7(10)13/h2-4H2,1H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVAAZXLYPUDRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454679 |

Source

|

| Record name | Ac-Gly-Osu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24715-24-0 |

Source

|

| Record name | Ac-Gly-Osu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ac-Gly-Osu: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetylglycine N-hydroxysuccinimide ester (Ac-Gly-Osu), a key reagent in bioconjugation and peptide synthesis. This document details its chemical structure, synthesis, and core applications, offering detailed experimental protocols and quantitative data to support advanced research and development.

Chemical Structure and Properties

This compound, systematically named (2,5-dioxopyrrolidin-1-yl) 2-acetamidoacetate, is an amine-reactive compound that incorporates an N-acetylated glycine linked to an N-hydroxysuccinimide (NHS) ester. The NHS ester is a crucial functional group that reacts efficiently with primary amines under mild conditions to form stable amide bonds.

The structure of this compound is composed of three key components:

-

Acetyl Group (Ac): An acetyl moiety capping the N-terminus of glycine.

-

Glycine (Gly): The simplest amino acid, providing a spacer.

-

N-hydroxysuccinimide ester (Osu): A highly reactive group that serves as an excellent leaving group upon nucleophilic attack by a primary amine.

Below is a diagram illustrating the chemical structure of this compound.

An In-depth Technical Guide to the Synthesis and Purification of Ac-Gly-Osu

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Acetylglycine N-hydroxysuccinimide ester (Ac-Gly-Osu), a valuable reagent in bioconjugation and peptide synthesis. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the chemical pathways and experimental workflows.

Core Concepts and Applications

N-Acetylglycine N-hydroxysuccinimide ester (this compound) is an amine-reactive chemical crosslinker. It consists of N-acetylglycine, the simplest N-acetylated amino acid, activated with an N-hydroxysuccinimide (NHS) ester. This NHS ester readily reacts with primary amino groups (-NH2) on biomolecules, such as the lysine residues in proteins, to form stable amide bonds. This reactivity makes this compound a useful tool for:

-

Peptide Synthesis: As a building block in the stepwise synthesis of peptides.

-

Bioconjugation: For attaching small molecules, labels (e.g., fluorophores), or other moieties to proteins and other biomolecules.[1]

-

Drug Delivery: In the development of drug delivery systems where controlled conjugation is required.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the final product, this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity | CAS Number |

| Glycine | C₂H₅NO₂ | 75.07 | 233 (decomposes) | ≥98% | 56-40-6 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73 | ≥95% | 108-24-7 |

| N-Acetylglycine | C₄H₇NO₃ | 117.10 | 207-209 | ≥98% | 543-24-8 |

| N-Hydroxysuccinimide (NHS) | C₄H₅NO₃ | 115.09 | 95-98 | ≥98% | 6066-82-6 |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 34-35 | ≥99% | 538-75-0 |

| This compound (Product) | C₈H₁₀N₂O₅ | 214.18 | 99-105 | ≥98% (NMR) | 24715-24-0 |

Synthesis of this compound: Chemical Pathway

The synthesis of this compound is a two-step process. First, N-acetylglycine is synthesized from glycine and acetic anhydride. Subsequently, N-acetylglycine is activated with N-hydroxysuccinimide using a carbodiimide coupling agent, typically dicyclohexylcarbodiimide (DCC).

Experimental Protocols

Step 1: Synthesis of N-Acetylglycine

This protocol is adapted from established methods for the acetylation of amino acids.

Materials:

-

Glycine (1.0 mole, 75.07 g)

-

Acetic Anhydride (2.0 moles, 189 mL, 204.18 g)

-

Deionized Water

-

Ice

Procedure:

-

In a 1 L Erlenmeyer flask equipped with a mechanical stirrer, dissolve glycine (75.07 g) in 300 mL of deionized water. Stir vigorously until the glycine is nearly completely dissolved.

-

In a single portion, add 95% acetic anhydride (215 g).

-

Continue vigorous stirring for 15-20 minutes. The solution will become hot, and N-acetylglycine may begin to crystallize.

-

Place the flask in an ice bath or refrigerator overnight to ensure complete crystallization.

-

Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold water.

-

Dry the product in an oven at 100-110°C.

-

The expected yield of N-acetylglycine is approximately 89-92%.

Step 2: Synthesis of this compound

This protocol is based on general methods for the synthesis of NHS esters.

Materials:

-

N-Acetylglycine (1.0 equivalent)

-

N-Hydroxysuccinimide (NHS) (1.1 equivalents)

-

Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Ethyl Acetate

-

Hexane

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve N-acetylglycine (1.0 eq.) and N-hydroxysuccinimide (1.1 eq.) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous THF.

-

Add the DCC solution dropwise to the N-acetylglycine and NHS solution over 20-30 minutes, maintaining the temperature at 0°C.

-

Allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

Purification of this compound

The purification of this compound is critical to remove the DCU byproduct and any unreacted starting materials.

Purification Workflow

Detailed Purification Protocol

-

Filtration: Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the DCU cake with a small amount of fresh anhydrous THF to recover any trapped product.

-

Solvent Evaporation: Combine the filtrate and the washings. Remove the THF under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

-

Aqueous Workup (Optional but Recommended):

-

Dissolve the crude product in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution (2 times), water (1 time), and brine (1 time). This step removes unreacted N-acetylglycine and NHS.

-

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Recrystallization:

-

Filter off the sodium sulfate.

-

Concentrate the ethyl acetate solution under reduced pressure to a minimal volume.

-

Add hexane dropwise until the solution becomes cloudy, indicating the onset of precipitation.

-

Gently warm the solution until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified this compound crystals by vacuum filtration.

-

-

Final Product: Dry the crystals under vacuum. The final product should be a white to off-white solid. The expected yield for NHS ester synthesis is typically in the range of 70-90%.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Melting Point Analysis: To assess purity.

Storage and Handling

This compound is moisture-sensitive due to the reactive NHS ester. It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent hydrolysis. When handling, minimize exposure to atmospheric moisture.

References

An In-depth Technical Guide to the Stability and Storage of Ac-Gly-Osu

For Researchers, Scientists, and Drug Development Professionals

N-Acetylglycine N-hydroxysuccinimide ester (Ac-Gly-Osu) is a valuable reagent in bioconjugation, peptide synthesis, and drug delivery systems. Its efficacy is intrinsically linked to the stability of the active N-hydroxysuccinimide (NHS) ester group. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and detailed experimental protocols for stability assessment to ensure optimal performance and reproducibility in research and development.

Core Concepts: The Instability of NHS Esters

The reactivity of this compound, which allows for efficient formation of stable amide bonds with primary amines, also renders it susceptible to degradation. The primary degradation pathway is hydrolysis, a reaction with water that cleaves the ester bond, yielding N-acetylglycine and N-hydroxysuccinimide, thereby inactivating the reagent. This hydrolysis is a competing reaction to the desired aminolysis (reaction with an amine).[1][2]

The rate of hydrolysis is significantly influenced by environmental factors, most notably pH, temperature, and moisture. Understanding and controlling these factors are paramount for preserving the integrity and reactivity of this compound.

Recommended Storage Conditions

To minimize degradation and ensure a long shelf-life, proper storage of this compound is critical. The following conditions are recommended based on information for this compound and general guidelines for NHS esters.

Solid Form:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C is the most frequently recommended storage temperature. Storage at 0-8°C is also cited. | Low temperatures significantly slow the rate of hydrolysis and other potential degradation pathways. |

| Atmosphere | Store under an inert, dry atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric moisture. |

| Desiccation | Store over a desiccant (e.g., silica gel). | Actively removes residual moisture from the storage container.[3] |

| Light | Protect from light by using an amber vial or storing in the dark. | While not the primary degradation pathway, prolonged light exposure can potentially contribute to degradation. |

In Solution:

Stock solutions of this compound should be prepared in anhydrous, amine-free organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1] These solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles and the introduction of moisture. It is crucial to allow vials to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.[1] Aqueous solutions of this compound are not stable and should be prepared immediately before use.

Quantitative Stability Data

| pH | Temperature | Approximate Half-life |

| 7.0 | 4°C | 4 - 5 hours |

| 8.0 | Room Temperature | ~1 hour |

| 8.6 | 4°C | ~10 minutes |

As the table indicates, the rate of hydrolysis increases dramatically with increasing pH.[1] While the aminolysis reaction is also favored at slightly alkaline pH (typically 7.2-8.5), a compromise must be struck to ensure a reasonable half-life of the NHS ester for efficient conjugation.

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis. However, other potential degradation mechanisms, particularly for the N-acetylglycine portion of the molecule under harsh conditions, should be considered.

Hydrolysis of the NHS Ester

The hydrolysis of the N-hydroxysuccinimide ester is the most significant stability concern for this compound under typical laboratory conditions. This reaction is catalyzed by hydroxide ions and proceeds via nucleophilic attack of water or hydroxide on the carbonyl carbon of the ester.

Thermal Decomposition of N-Acetylglycine

While the NHS ester is the more labile part of the molecule, the N-acetylglycine moiety can also degrade under high temperatures. Studies on the thermal decomposition of glycine show that it degrades at temperatures around 250°C, releasing water and ammonia.[4][5][6] The acetyl group may alter the exact decomposition temperature and products, but this pathway is generally not a concern under standard storage and handling conditions for this compound.

Experimental Protocols for Stability Assessment

To ensure the quality and reactivity of this compound, particularly for critical applications, its stability can be assessed experimentally. The following are detailed protocols for common stability testing methods.

Protocol 1: Spectrophotometric Assay for NHS Ester Hydrolysis

This method provides a rapid assessment of the hydrolysis of the NHS ester by monitoring the release of N-hydroxysuccinimide, which absorbs light at 260 nm.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 M sodium phosphate buffer at the desired pH (e.g., pH 7.5). Ensure the buffer is free of primary amines.

-

Prepare a 0.5 M NaOH solution.

-

-

Sample Preparation:

-

Accurately weigh and dissolve a small amount of this compound in the phosphate buffer to a known concentration (e.g., 1 mg/mL).

-

-

Measurement:

-

Immediately measure the initial absorbance of the this compound solution at 260 nm using the phosphate buffer as a blank.

-

Incubate the solution at a controlled temperature and monitor the absorbance at 260 nm over time.

-

To determine the absorbance corresponding to 100% hydrolysis, add a small volume of 0.5 M NaOH to a separate aliquot of the this compound solution to rapidly hydrolyze the ester and measure the final absorbance.

-

-

Data Analysis:

-

The percentage of hydrolysis at each time point can be calculated using the following formula: % Hydrolysis = [(Absorbance_t - Absorbance_initial) / (Absorbance_final - Absorbance_initial)] * 100

-

The half-life of the NHS ester can be determined by plotting the percentage of intact ester versus time.

-

Protocol 2: HPLC-Based Quantification of this compound Stability

High-Performance Liquid Chromatography (HPLC) offers a more quantitative and specific method for assessing the stability of this compound by separating the intact compound from its degradation products.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in an appropriate anhydrous organic solvent (e.g., acetonitrile).

-

Prepare solutions of N-acetylglycine and N-hydroxysuccinimide to be used as standards.

-

For the stability study, dilute the this compound stock solution into the desired aqueous buffer at a specific pH and temperature.

-

-

Chromatography:

-

Use a reverse-phase C18 column.

-

Employ a gradient elution method with a mobile phase consisting of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

The gradient should be optimized to achieve good separation between this compound, N-acetylglycine, and N-hydroxysuccinimide.

-

-

Detection:

-

Use a UV detector set to a wavelength where all components can be detected (e.g., 214 nm or 260 nm).

-

-

Quantification:

-

Generate calibration curves for this compound, N-acetylglycine, and N-hydroxysuccinimide using the prepared standards.

-

Inject samples from the stability study at various time points.

-

Integrate the peak areas for each component and quantify their concentrations using the calibration curves.

-

-

Data Analysis:

-

Plot the concentration of intact this compound over time to determine the degradation kinetics and half-life.

-

Conclusion

The stability of this compound is a critical factor for its successful application in bioconjugation and other chemical syntheses. By understanding the primary degradation pathway of hydrolysis and the significant influence of temperature, pH, and moisture, researchers can implement appropriate storage and handling procedures to maintain the integrity of this valuable reagent. The provided experimental protocols offer robust methods for verifying the stability and activity of this compound, ensuring reproducible and reliable results in scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]

- 3. N-Hydroxysuccinimide active ester [schem.jp]

- 4. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

Navigating the Solubility of Ac-Gly-Osu: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Acetylglycine N-hydroxysuccinimide ester (Ac-Gly-Osu), a critical reagent in bioconjugation and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes a systematic, experimentally-driven approach to determining its solubility in various common laboratory buffers. The provided protocols and theoretical background are intended to empower researchers to effectively work with this compound.

Introduction to this compound

N-Acetylglycine N-hydroxysuccinimide ester is a versatile, amine-reactive crosslinker commonly employed in peptide synthesis and for the modification of proteins and other biomolecules.[1] Its utility stems from the N-hydroxysuccinimide (NHS) ester group, which reacts efficiently with primary amines under mild aqueous conditions to form stable amide bonds.[2] However, the practical application of this compound is highly dependent on its solubility and stability in the chosen buffer system, as the NHS ester is susceptible to hydrolysis.[2] This guide outlines the methodologies to determine the solubility of this compound and presents illustrative data.

Factors Influencing this compound Solubility and Stability

The solubility and stability of this compound in aqueous solutions are influenced by several factors:

-

pH: The rate of hydrolysis of the NHS ester is highly pH-dependent. Alkaline conditions significantly increase the rate of hydrolysis, which competes with the desired aminolysis reaction.[2]

-

Buffer Species: The composition of the buffer can affect the stability of the NHS ester. Buffers containing primary amines (e.g., TRIS) are generally incompatible as they will react with the this compound. Phosphate and carbonate buffers are common choices.

-

Temperature: Higher temperatures can increase the rate of both dissolution and hydrolysis.

-

Ionic Strength: The concentration of salts in the buffer can influence the solubility of small molecules.

Experimental Protocol for Determining this compound Solubility

The following protocol provides a standardized method for determining the solubility of this compound in a given buffer using a turbidity assay.

Materials:

-

This compound

-

Selected buffers (e.g., Phosphate-Buffered Saline (PBS), Sodium Acetate, Sodium Bicarbonate) at various pH values

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for stock solution preparation

-

96-well microplate (UV-transparent)

-

Microplate reader capable of measuring absorbance at a non-interfering wavelength (e.g., 600 nm)

-

Multichannel pipette

-

Sonicator

Procedure:

-

Prepare a High-Concentration Stock Solution: Dissolve a known mass of this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL). Ensure complete dissolution, using sonication if necessary.

-

Create a Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with the same organic solvent.

-

Buffer Addition: To each well containing the serially diluted this compound, add the desired aqueous buffer to a final, consistent volume. The final concentration of the organic solvent should be kept low (e.g., <5%) to minimize its effect on solubility.

-

Equilibration: Cover the plate and incubate at a controlled temperature (e.g., 25°C) for a specified period (e.g., 1-2 hours) to allow the solution to equilibrate.

-

Measure Turbidity: Read the absorbance of each well at a wavelength where this compound does not absorb (e.g., 600 nm). An increase in absorbance indicates turbidity due to precipitation of the compound.

-

Data Analysis: Plot the absorbance against the concentration of this compound. The solubility limit is the concentration at which a significant increase in turbidity is observed.

Illustrative Solubility Data

The following tables summarize hypothetical quantitative solubility data for this compound in different buffers, as would be determined by the protocol above. These tables are for illustrative purposes to guide researchers in their experimental design.

Table 1: Illustrative Solubility of this compound in Phosphate-Buffered Saline (PBS) at 25°C

| pH | Estimated Solubility (mg/mL) |

| 6.5 | 5.0 - 7.0 |

| 7.4 | 4.0 - 6.0 |

| 8.0 | 3.0 - 5.0 |

Table 2: Illustrative Solubility of this compound in Different Buffers at pH 7.4 and 25°C

| Buffer (50 mM) | Estimated Solubility (mg/mL) |

| Sodium Phosphate | 4.0 - 6.0 |

| Sodium Bicarbonate | 3.5 - 5.5 |

| HEPES | 4.5 - 6.5 |

Note: The solubility is expected to decrease at higher pH due to increased hydrolysis rates, which can lead to the formation of less soluble degradation products.

Bioconjugation Workflow Using this compound

The following diagram illustrates a typical workflow for the bioconjugation of a primary amine-containing molecule (e.g., a protein) with this compound.

References

Hydrolysis Rate of Ac-Gly-Osu in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrolysis rate of N-Acetylglycine N-hydroxysuccinimide ester (Ac-Gly-Osu), a critical parameter for its effective use in bioconjugation and drug delivery. Understanding the stability of this compound in aqueous environments is paramount for optimizing reaction conditions, maximizing conjugation efficiency, and ensuring the reproducibility of experimental outcomes. This document outlines the kinetics of this compound hydrolysis, detailed experimental protocols for its determination, and the competing reaction pathways.

Core Principles: The Competing Reactions of this compound

N-hydroxysuccinimide (NHS) esters like this compound are widely employed for their ability to form stable amide bonds with primary amines, such as the N-terminus of proteins or the side chain of lysine residues. However, in aqueous solutions, a competing hydrolysis reaction occurs, where the ester is cleaved by water, rendering it inactive for conjugation. The efficiency of the desired aminolysis is therefore intrinsically linked to the rate of this undesirable hydrolysis.

The stability of NHS esters is highly dependent on the pH of the aqueous solution.[1][2] Generally, hydrolysis is significantly accelerated at neutral to alkaline pH. For instance, NHS esters can have a half-life of hours at pH 7, which can decrease to mere minutes at pH 9.[3][4]

Quantitative Data on NHS Ester Hydrolysis

While specific kinetic data for the hydrolysis of this compound is not extensively published, the following table summarizes representative half-life data for NHS esters under various pH conditions. This information serves as a valuable guideline for experimental design. It is crucial to note that the exact hydrolysis rate of this compound may vary depending on the specific buffer components and temperature.

| pH | Temperature (°C) | Representative Half-life (t½) of NHS Esters |

| 6.0 | 25 | Several hours |

| 7.0 | 25 | ~1 - 7 hours |

| 7.4 | 25 | ~30 minutes - 2 hours |

| 8.0 | 25 | ~10 - 30 minutes |

| 8.5 | 25 | < 10 minutes |

| 9.0 | 25 | Minutes |

Note: This data is compiled from general observations of NHS ester stability and should be considered as an approximation for this compound.[3][5][6] Empirical determination of the hydrolysis rate under specific experimental conditions is highly recommended.

Experimental Protocols

To accurately determine the hydrolysis rate of this compound, two primary methods can be employed: UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Protocol 1: Determining Hydrolysis Rate by UV-Vis Spectrophotometry

This method monitors the increase in absorbance at 260 nm, which corresponds to the release of N-hydroxysuccinimide (NHS) upon hydrolysis of the ester.[4][7]

Materials:

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Amine-free buffer of desired pH (e.g., sodium phosphate buffer)

-

UV-Vis spectrophotometer with temperature control

-

Quartz cuvettes

-

Timer

Procedure:

-

Buffer Preparation: Prepare the desired amine-free buffer at the target pH and equilibrate it to the chosen temperature (e.g., 25°C) in the spectrophotometer's cuvette holder.

-

Stock Solution Preparation: Immediately before use, prepare a concentrated stock solution of this compound (e.g., 100 mM) in anhydrous DMSO or DMF.

-

Reaction Initiation: Add a small volume of the this compound stock solution to the pre-warmed buffer in the cuvette to achieve the desired final concentration (e.g., 1 mM). Mix rapidly by inverting the cuvette.

-

Absorbance Monitoring: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 260 nm at regular time intervals (e.g., every 30 seconds for fast reactions, or every 5-10 minutes for slower reactions).

-

Data Analysis: Plot the absorbance at 260 nm against time. The pseudo-first-order rate constant (k) can be determined from the initial slope of this curve. The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Protocol 2: Determining Hydrolysis Rate by HPLC

This method provides a more direct measurement by separating and quantifying the remaining this compound from its hydrolysis product, N-acetylglycine.

Materials:

-

This compound

-

Amine-free buffer of desired pH (e.g., sodium phosphate buffer)

-

HPLC system with a C18 column and UV detector

-

Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)

-

Thermostatted autosampler

Procedure:

-

Standard Preparation: Prepare standard solutions of both this compound and N-acetylglycine at known concentrations to determine their retention times and establish a calibration curve.

-

Reaction Setup: Prepare a solution of this compound in the desired aqueous buffer at a known concentration and maintain it at a constant temperature.

-

Time-course Sampling: At specific time intervals, withdraw an aliquot of the reaction mixture and immediately quench the hydrolysis by adding a strong acid (e.g., trifluoroacetic acid) or by snap-freezing in liquid nitrogen.

-

HPLC Analysis: Inject the quenched samples into the HPLC system.

-

Data Analysis: Determine the peak areas for this compound and N-acetylglycine at each time point. Plot the concentration of this compound versus time. The rate of hydrolysis can be determined by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Visualizations

Competing Reaction Pathways of this compound

The following diagram illustrates the two competing reaction pathways for this compound in an aqueous solution containing a primary amine.

Caption: Competing aminolysis and hydrolysis pathways of this compound.

Experimental Workflow for Determining Hydrolysis Rate

The following diagram outlines the general workflow for the spectrophotometric determination of the this compound hydrolysis rate.

Caption: Workflow for spectrophotometric analysis of this compound hydrolysis.

References

- 1. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. laysanbio.com [laysanbio.com]

- 7. benchchem.com [benchchem.com]

Spectroscopic Properties of N-Acetylglycine N-hydroxysuccinimide Ester (Ac-Gly-Osu): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of N-Acetylglycine N-hydroxysuccinimide ester (Ac-Gly-Osu), a valuable reagent in bioconjugation and peptide synthesis. Due to the limited availability of directly published experimental spectra for this compound, this guide presents expected spectroscopic data based on the analysis of its constituent functional groups and data from closely related compounds, namely N-acetylglycine and N-hydroxysuccinimide.

Core Molecular Data

This compound is an activated ester used for the modification of primary amines in biomolecules. Its structure combines N-acetylglycine with an N-hydroxysuccinimide (NHS) ester, rendering the acetylglycine moiety highly reactive towards nucleophilic attack.

| Property | Value |

| CAS Number | 24715-24-0[1][2] |

| Molecular Formula | C₈H₁₀N₂O₅[1] |

| Molecular Weight | 214.18 g/mol |

| Melting Point | 99-105 °C[1] |

| Appearance | Off-white powder[1] |

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of this compound. These values are predicted based on the known spectral data of N-acetylglycine and N-hydroxysuccinimide.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.3 | t | 1H | -NH- |

| ~4.1 | d | 2H | -CH₂- (Glycine) |

| ~2.8 | s | 4H | -CH₂-CH₂- (Succinimidyl) |

| ~1.9 | s | 3H | -CH₃ (Acetyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~170.5 | C=O (Amide) |

| ~169.0 | C=O (Ester) |

| ~168.0 | C=O (Succinimidyl) |

| ~42.0 | -CH₂- (Glycine) |

| ~25.5 | -CH₂-CH₂- (Succinimidyl) |

| ~22.5 | -CH₃ (Acetyl) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch (Amide) |

| ~1820, 1780, 1740 | C=O stretch (Succinimidyl ester) |

| ~1720 | C=O stretch (Ester) |

| ~1650 | C=O stretch (Amide I) |

| ~1550 | N-H bend (Amide II) |

| ~1200 | C-O stretch (Ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 214.06 | [M]⁺ (Exact Mass) |

| 215.06 | [M+H]⁺ |

| 237.04 | [M+Na]⁺ |

| 114.04 | [M-NHS]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for adequate signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

KBr Pellet: Mix approximately 1 mg of this compound with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Collect an appropriate number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µM) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid for positive ion mode electrospray ionization (ESI).

-

Ionization: Introduce the sample solution into the mass spectrometer using an ESI source.

-

Mass Analysis:

-

Acquire a full scan mass spectrum in the positive ion mode to identify the molecular ion peaks (e.g., [M+H]⁺ and [M+Na]⁺).

-

For structural confirmation, perform tandem MS (MS/MS) on the parent ion to obtain a fragmentation pattern.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the use of this compound in the bioconjugation of a protein.

This workflow outlines the key steps in utilizing this compound for labeling proteins. The process begins with the preparation of the protein and the this compound reagent, followed by the conjugation reaction. The reaction is then stopped (quenched), and the resulting conjugate is purified to remove unreacted reagents. Finally, the labeled protein is analyzed to confirm successful conjugation.

References

Ac-Gly-Osu molecular weight and formula

This guide provides essential technical data on N-Acetylglycine N-hydroxysuccinimide ester (Ac-Gly-Osu), a key reagent in bioconjugation and peptide synthesis. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound, also known as Acetyl-glycine N-hydroxysuccinimide ester, is a chemical compound widely used in scientific research.[1] The following table summarizes its core molecular data.

| Property | Value |

| Synonyms | This compound, (2,5-dioxopyrrolidin-1-yl) 2-acetamidoacetate |

| CAS Number | 24715-24-0 |

| Molecular Formula | C₈H₁₀N₂O₅[1][2][3][4][5] |

| Molecular Weight | 214.18 g/mol [2] |

Experimental Protocols & Applications

This compound serves as a crucial tool in various laboratory procedures due to its reactive N-hydroxysuccinimide ester group, which readily couples with primary amines on proteins and other biomolecules.

General Protocol for Protein Labeling:

-

Reagent Preparation: Dissolve this compound in a dry, aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) immediately before use.

-

Protein Solution: Prepare the protein to be labeled in a buffer with a pH range of 7.2-8.5. Ensure the buffer is free of primary amines (e.g., Tris or glycine) that would compete for the reagent. Phosphate-buffered saline (PBS) or borate buffer are common choices.

-

Conjugation: Add a molar excess of the dissolved this compound solution to the protein solution. The optimal molar ratio depends on the protein and the desired degree of labeling and should be determined empirically.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding a small molecule with a primary amine, such as Tris or hydroxylamine, to quench any unreacted this compound.

-

Purification: Remove excess, unreacted reagent and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

This general protocol is foundational for applications such as:

-

Bioconjugation: Attaching small molecules or labels to antibodies or other proteins.[1]

-

Peptide Synthesis: Facilitating the formation of peptide bonds in solution-phase synthesis.[1]

-

Drug Delivery Systems: Aiding in the development of prodrugs to improve bioavailability.[1]

Logical Relationships

The following diagram illustrates the fundamental relationship between the compound's common name and its key chemical identifiers.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Acetyl-glycine N-hydroxysuccinimide ester | CAS 24715-24-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. scbt.com [scbt.com]

- 4. This compound | C8H10N2O5 | CID 11085151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acetyl-glycine N-hydroxysuccinimide ester, CasNo.24715-24-0 BOC Sciences United States [bocscichem.lookchem.com]

A Technical Guide to High-Purity Ac-Gly-Osu for Researchers and Drug Development Professionals

This guide provides an in-depth overview of N-Acetylglycine N-hydroxysuccinimide ester (Ac-Gly-Osu), a valuable reagent for researchers, scientists, and professionals in the field of drug development. This compound serves as a critical building block in peptide synthesis and a versatile tool for bioconjugation, enabling the modification of proteins and other biomolecules.

Commercial Suppliers and Product Specifications

High-purity this compound is available from a range of commercial suppliers. The following table summarizes key quantitative data from several prominent vendors to facilitate comparison and procurement.

| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Storage Conditions |

| Santa Cruz Biotechnology, Inc. | sc-224478 | - | 214.18 | 24715-24-0 | - |

| Chem-Impex International | 02612 | ≥ 98% (NMR) | 214.2 | 24715-24-0 | 0-8 °C |

| BOC Sciences | - | ≥ 98% (NMR) | - | 24715-24-0 | 2-8 °C |

| Sigma-Aldrich | CH6371377749 | 98% | - | 24715-24-0 | 0-8 °C |

| United States Biological | 440736 | Highly Purified | 214.18 | 24715-24-0 | -20°C |

Core Applications and Reaction Mechanism

This compound is primarily utilized in two key areas: solid-phase peptide synthesis (SPPS) and bioconjugation. Its utility stems from the N-hydroxysuccinimide (NHS) ester functional group, which is highly reactive towards primary amines found on biomolecules like the N-terminus of proteins and the side chain of lysine residues.[1][2]

The reaction proceeds via a nucleophilic acyl substitution mechanism.[2] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[1][2] The efficiency of this reaction is highly dependent on pH, with an optimal range typically between 7.2 and 8.5.[2][3] Below this range, the amine is protonated and less nucleophilic, while above this range, hydrolysis of the NHS ester becomes a significant competing reaction.[2][3]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general framework for the covalent modification of proteins with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

This compound

-

Protein of interest

-

Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or bicarbonate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris.

-

Quenching Solution: 1M Tris-HCl or Glycine, pH 7.5

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography column for purification

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

-

Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Protocol for N-terminal Acetylation in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the use of this compound for the N-terminal acetylation of a peptide synthesized on a solid support. This is a common modification to mimic native proteins or to improve peptide stability.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable)

-

Kaiser test reagents

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.

-

Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

-

Acetylation:

-

Dissolve this compound (3-5 equivalents relative to the resin substitution) in DMF.

-

Add the this compound solution to the deprotected peptide-resin.

-

Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete acetylation. A negative Kaiser test (yellow beads) signifies the completion of the reaction.

-

Washing: Wash the acetylated peptide-resin thoroughly with DMF, followed by DCM, to remove excess reagents and byproducts.

-

Cleavage and Deprotection: Proceed with the standard cleavage and side-chain deprotection protocol appropriate for the resin and peptide sequence.

Visualizing the Chemistry: Workflows and Pathways

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

References

Safety and handling precautions for Ac-Gly-Osu

An In-depth Technical Guide to the Safety and Handling of Ac-Gly-Osu

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for N-Acetylglycine N-hydroxysuccinimide ester (this compound), a reagent commonly utilized in peptide synthesis and bioconjugation. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Core Data Presentation

The following table summarizes the key quantitative and qualitative data for this compound, compiled from various suppliers.

| Property | Value | Citations |

| CAS Number | 24715-24-0 | [1][2][3] |

| Molecular Formula | C₈H₁₀N₂O₅ | [2][3] |

| Molecular Weight | 214.18 g/mol - 214.2 g/mol | [2][3] |

| Appearance | Off-white powder | [3][4] |

| Purity | ≥ 98% (NMR) | [3][4] |

| Melting Point | 99-105 °C | [1][2][3] |

| Storage Temperature | 0-8 °C, -20°C | [1][4][5] |

| Shipping Temperature | Room Temperature | [1][5] |

| Density | 1.41 ± 0.1 g/cm³ (20 °C, 760 Torr) | [2][6] |

| InChI Key | YLVAAZXLYPUDRS-UHFFFAOYSA-N | [1] |

| Hazmat | No | [3] |

Experimental Protocols: Safe Handling and General Use

While specific experimental protocols should be developed and optimized for each unique application, the following provides a general methodology for the safe handling of this compound in a laboratory setting. This compound is utilized in applications such as peptide synthesis, bioconjugation, and the development of drug delivery systems.[3]

1. Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation : Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.[7][8]

-

Eye Protection : Wear chemical safety goggles or a face shield.[7][8][9]

-

Skin Protection : An impervious lab coat and gloves (e.g., nitrile rubber) are mandatory.[7][8][9]

-

Respiratory Protection : If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator.[7][8]

2. Handling Procedures

-

Avoid the formation of dust and aerosols.[7]

-

Avoid contact with skin and eyes.[7]

-

For maximum recovery of the product, centrifuge the original vial before removing the cap.[5]

3. Storage

-

Store in a tightly sealed container to prevent moisture contamination.[8][10]

-

Recommended storage temperatures vary by supplier, ranging from 0-8 °C to -20 °C.[1][4][5] Always consult the supplier's specific recommendation.

-

Store in a cool, dry place away from strong oxidizing agents.[7][8]

4. Spill and Disposal

-

Spills : In case of a spill, prevent further leakage if safe to do so. Vacuum, sweep up, or absorb with inert material and place it into a suitable disposal container.[9]

-

Disposal : Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[8]

Mandatory Visualizations

Logical Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling of this compound.

First Aid Signaling Pathway

Caption: First aid procedures for this compound exposure.

References

- 1. Acetyl-glycine N-hydroxysuccinimide ester | 24715-24-0 [sigmaaldrich.com]

- 2. Acetyl-glycine N-hydroxysuccinimide ester | CAS 24715-24-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. chemimpex.com [chemimpex.com]

- 4. bocscichem.lookchem.com [bocscichem.lookchem.com]

- 5. usbio.net [usbio.net]

- 6. This compound | 24715-24-0 [m.chemicalbook.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. peptide.com [peptide.com]

- 9. aksci.com [aksci.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Protein Labeling with Ac-Gly-Osu

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Gly-Osu (N-Acetylglycine N-hydroxysuccinimide ester) is a versatile reagent for the covalent modification of proteins. Its utility lies in its ability to react with primary amino groups, such as the ε-amino group of lysine residues and the α-amino group at the N-terminus of a polypeptide chain, to form stable amide bonds. This reagent is particularly valuable in bioconjugation, enabling the attachment of proteins to other molecules or surfaces for various applications, including targeted drug delivery, diagnostics, and fundamental research in areas like neuroscience.[1] The introduction of an acetylated glycine spacer can also enhance the solubility and stability of the resulting conjugate. This document provides detailed protocols for protein labeling with this compound, methods for characterizing the conjugate, and an example of its application in studying a key signaling pathway in cancer therapeutics.

Principle of Reaction

The core of the labeling protocol is the reaction between the N-hydroxysuccinimide (NHS) ester of this compound and a primary amine on the protein. The NHS ester is a highly reactive group that readily undergoes nucleophilic attack by the deprotonated primary amine. This reaction is most efficient at a slightly alkaline pH (typically 7.0-9.0), which facilitates the deprotonation of the amine groups, making them more nucleophilic. The reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Quantitative Data Summary

The efficiency of protein labeling with this compound is influenced by several factors, including the molar ratio of the labeling reagent to the protein, protein concentration, pH, and reaction time. The optimal conditions often need to be determined empirically for each specific protein. The following table provides a hypothetical summary of the effect of the molar ratio of this compound to a model antibody (e.g., Trastuzumab, which targets the HER2 receptor) on the degree of labeling (DOL).

| Molar Ratio (this compound : Antibody) | Degree of Labeling (DOL) (moles of label per mole of antibody) |

| 5:1 | 2.5 ± 0.3 |

| 10:1 | 4.8 ± 0.5 |

| 20:1 | 8.2 ± 0.7 |

| 40:1 | 12.5 ± 1.1 |

Note: This data is illustrative and the optimal DOL should be determined experimentally for each specific application. A higher DOL is not always desirable as it can potentially compromise the biological activity of the protein.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

-

Purification column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)

-

UV/Vis Spectrophotometer

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer using a desalting column or dialysis.

-

-

This compound Solution Preparation:

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve this compound to a final concentration of 10 mg/mL.

-

-

Labeling Reaction:

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A starting point is often a 10- to 20-fold molar excess of this compound to the protein.

-

Slowly add the calculated volume of the this compound solution to the stirring protein solution.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted this compound and the N-hydroxysuccinimide byproduct by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS).

-

Alternatively, perform dialysis against the storage buffer.

-

-

Characterization of the Labeled Protein:

-

Determine the protein concentration and the degree of labeling (see Protocol 2).

-

Further characterization can be performed using techniques like SDS-PAGE and mass spectrometry (e.g., MALDI-TOF) to confirm conjugation.

-

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of this compound molecules conjugated to a single protein molecule, can be determined using UV/Vis spectrophotometry. This protocol assumes that the attached molecule has a distinct absorbance profile from the protein. If this compound itself is the label, this method is not directly applicable without a chromophore. However, if this compound is a linker to a chromophoric molecule, this method is essential. For this compound itself, mass spectrometry would be the method of choice for determining the DOL.

Procedure (for a chromophoric conjugate):

-

Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of the attached label (A_label_max).

-

Calculate the concentration of the protein using the following formula: Protein Concentration (M) = [A280 - (A_label_max * CF)] / ε_protein

-

Where CF is the correction factor (A280 of the free label / A_label_max of the free label) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the Degree of Labeling (DOL) using the following formula: DOL = A_label_max / (ε_label * Protein Concentration (M))

-

Where ε_label is the molar extinction coefficient of the label at its maximum absorbance wavelength.

-

Visualizations

Experimental Workflow for Protein Labeling

Caption: Workflow for protein labeling with this compound.

HER2 Signaling Pathway in Targeted Drug Delivery

This compound can be used to conjugate a therapeutic agent to an antibody that targets a specific cell surface receptor, such as HER2, which is overexpressed in certain types of cancer. The following diagram illustrates the HER2 signaling pathway that is often targeted in cancer therapy.

Caption: Simplified HER2 signaling pathway.

Conclusion

This compound is a valuable tool for the modification of proteins, enabling a wide range of applications in research and drug development. The protocols provided here offer a starting point for the successful labeling of proteins. However, it is crucial to optimize the reaction conditions for each specific protein and application to achieve the desired degree of labeling while preserving the protein's biological function. The characterization of the resulting conjugate is a critical step to ensure the quality and consistency of the labeled product. The use of this compound in creating targeted therapies, for instance by conjugating drugs to antibodies that interfere with signaling pathways like the HER2 pathway, highlights the significant potential of this reagent in advancing biomedical research.

References

Application Notes and Protocols for Ac-Gly-Osu in Peptide Amine Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Gly-Osu (N-acetylglycine N-hydroxysuccinimide ester) is a chemical reagent utilized for the modification of primary amines in peptides and proteins. This reagent consists of an N-acetylated glycine moiety activated with an N-hydroxysuccinimide (NHS) ester. The NHS ester group reacts efficiently with primary amines, such as the N-terminal α-amine of a peptide and the ε-amine of lysine side chains, to form stable amide bonds. This modification introduces an N-acetylglycine group onto the peptide, which can be useful for a variety of applications in research and drug development.

The N-terminal acetylation of peptides and proteins is a widespread post-translational modification in eukaryotes, playing a crucial role in regulating protein stability, subcellular localization, and protein-protein interactions.[1][2] By mimicking this natural modification, this compound allows for the investigation of the functional roles of N-terminal acetylation. Furthermore, modifying the N-terminus of a peptide can enhance its resistance to degradation by aminopeptidases, thereby increasing its in vivo half-life.[3][4] In drug development, such modifications can improve the pharmacokinetic properties of peptide-based therapeutics.[5]

These application notes provide detailed protocols for the use of this compound in peptide modification, guidelines for optimizing reaction conditions, and methods for the analysis of the resulting modified peptides.

Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester of this compound. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH to ensure the amine is deprotonated and thus sufficiently nucleophilic.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Spotlight on protein N-terminal acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-terminal Modification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 4. jpt.com [jpt.com]

- 5. Peptide N-Terminal Modification Service - Creative Peptides [creative-peptides.com]

Application Notes and Protocols for Surface Functionalization Using Ac-Gly-Osu

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylglycine N-hydroxysuccinimide ester (Ac-Gly-Osu) is a chemical compound utilized for the functionalization of surfaces. It belongs to the class of N-hydroxysuccinimide (NHS) esters, which are widely used for covalently coupling molecules to surfaces presenting primary amine groups. The reaction between the NHS ester of this compound and a primary amine on a surface results in the formation of a stable amide bond, effectively tethering the acetylglycine moiety to the substrate. This modification can be used to alter surface properties, such as hydrophilicity, or to provide a spacer arm for the subsequent immobilization of biomolecules like proteins, peptides, or antibodies. This document provides detailed application notes and protocols for the use of this compound in surface functionalization.

Principle of Reaction

The core of this compound's functionality lies in the reactivity of the N-hydroxysuccinimide ester group towards primary amines. The reaction, known as aminolysis, proceeds through nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. A critical competing reaction is the hydrolysis of the NHS ester in aqueous environments, which leads to the formation of an unreactive carboxylic acid and reduces the efficiency of surface coupling. Careful control of reaction conditions, particularly pH, is crucial to favor aminolysis over hydrolysis.

Key Considerations for Successful Functionalization

-

pH: The optimal pH for the reaction of NHS esters with primary amines is typically in the range of 7.2 to 8.5. In this range, a sufficient fraction of the surface amine groups are deprotonated and thus nucleophilic, while the rate of NHS ester hydrolysis is still manageable.

-

Buffer Choice: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the surface amines for reaction with this compound. Suitable buffers include phosphate-buffered saline (PBS), borate buffer, and HEPES buffer.

-

Solvent: this compound may have limited solubility in purely aqueous solutions. A common practice is to first dissolve it in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before adding it to the aqueous reaction buffer. The final concentration of the organic solvent should be kept low to avoid potential adverse effects on the surface or biomolecules to be immobilized.

-

Concentration: The concentration of this compound will influence the density of the functionalization. It is recommended to perform initial optimization experiments to determine the ideal concentration for a specific application.

-

Reaction Time and Temperature: The reaction is typically carried out at room temperature for 1-4 hours. Longer reaction times or elevated temperatures can increase the extent of hydrolysis.

-

Surface Preparation: The substrate to be functionalized must be clean and present a sufficient density of primary amine groups. Common methods to introduce amine groups onto surfaces include treatment with aminosilanes (e.g., (3-aminopropyl)triethoxysilane - APTES) for silica-based substrates or the use of amine-terminated self-assembled monolayers (SAMs) for gold surfaces.

Experimental Protocols

Protocol 1: Functionalization of Aminosilanized Glass or Silicon Dioxide Surfaces with this compound

This protocol describes the steps to functionalize a glass or silicon dioxide surface that has been pre-treated to expose primary amine groups.

Materials:

-

Aminosilanized glass slides or silicon wafers

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4 (or other amine-free buffer)

-

Deionized (DI) water

-

Nitrogen gas stream

-

Orbital shaker

Procedure:

-

Preparation of this compound Solution:

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-50 mg/mL).

-

Dilute the stock solution into PBS (pH 7.4) to the desired final concentration (e.g., 0.1-2 mg/mL). Ensure the final DMSO concentration is low (typically <5% v/v).

-

-

Surface Reaction:

-

Place the aminosilanized substrates in a suitable reaction vessel (e.g., a petri dish or a slide mailer).

-

Cover the substrates with the freshly prepared this compound solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle agitation on an orbital shaker.

-

-

Washing:

-

After the incubation, remove the this compound solution.

-

Wash the substrates thoroughly with PBS to remove any unreacted this compound and N-hydroxysuccinimide byproduct. Perform at least three washing cycles of 5 minutes each with gentle agitation.

-

Rinse the substrates with DI water to remove any residual buffer salts.

-

-

Drying and Storage:

-

Dry the functionalized substrates under a gentle stream of nitrogen gas.

-

Store the modified surfaces in a desiccator or under an inert atmosphere to prevent contamination and degradation.

-

Protocol 2: Subsequent Immobilization of a Protein on an this compound Functionalized Surface

This protocol outlines the general procedure for attaching a protein to a surface previously functionalized with this compound.

Materials:

-

This compound functionalized substrate

-

Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.4)

-

Quenching solution: 1 M ethanolamine or 100 mM glycine in a suitable buffer, pH 8.0

-

Washing buffer (e.g., PBS with 0.05% Tween-20)

-

DI water

-

Nitrogen gas stream

Procedure:

-

Protein Incubation:

-

Prepare a solution of the protein to be immobilized in an amine-free buffer at the desired concentration.

-

Apply the protein solution to the this compound functionalized surface, ensuring the entire surface is covered.

-

Incubate for 1-4 hours at room temperature or overnight at 4°C. The optimal time and temperature will depend on the specific protein.

-

-

Quenching of Unreacted Groups:

-

After protein incubation, remove the protein solution.

-

To block any remaining reactive NHS ester groups and prevent non-specific binding in subsequent steps, incubate the surface with a quenching solution for 30 minutes at room temperature.

-

-

Washing:

-

Wash the surface extensively with the washing buffer to remove non-covalently bound protein.

-

Rinse with DI water.

-

-

Drying and Storage:

-

Dry the surface under a gentle stream of nitrogen.

-

Store the protein-immobilized surface under appropriate conditions to maintain protein stability (e.g., hydrated at 4°C or desiccated).

-

Data Presentation

Table 1: Surface Characterization Before and After this compound Functionalization

| Surface | Water Contact Angle (°) | N 1s Atomic Conc. (%) (from XPS) | C 1s Atomic Conc. (%) (from XPS) |

| Bare Substrate | Value | Value | Value |

| Aminosilanized Substrate | Value | Value | Value |

| This compound Functionalized | Value | Value | Value |

Note: Values are placeholders and should be replaced with experimental data.

Table 2: Protein Immobilization on this compound Functionalized Surface

| Protein | Immobilization Method | Surface Density (ng/cm²) | Biological Activity Retained (%) |

| Antibody X | Covalent via this compound | Value | Value |

| Enzyme Y | Covalent via this compound | Value | Value |

| Peptide Z | Covalent via this compound | Value | Value |

Note: Values are placeholders and should be replaced with experimental data.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in using this compound for surface functionalization.

Caption: Workflow for preparing an amine-functionalized surface.

Caption: Reaction scheme for this compound surface functionalization.

Caption: Workflow for immobilizing a biomolecule onto an this compound surface.

Disclaimer

The protocols provided are intended as a general guide. Optimal conditions for surface functionalization with this compound and subsequent biomolecule immobilization may vary depending on the specific substrate, biomolecule, and application. It is highly recommended to perform thorough characterization of the modified surfaces at each step (e.g., using contact angle measurements, XPS, AFM) to ensure successful functionalization. The quantitative data tables are illustrative examples, and specific experimental data for this compound should be determined empirically.

Application Notes and Protocols for Ac-Gly-Osu in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal acetylation is a common post-translational modification of proteins and a critical step in the synthesis of many therapeutic peptides. This modification can enhance peptide stability, modulate biological activity, and improve pharmacokinetic properties. Ac-Gly-Osu (N-Acetylglycine N-hydroxysuccinimide ester) is a versatile reagent for the N-terminal acetylation of peptides during solid-phase peptide synthesis (SPPS). The N-hydroxysuccinimide (Osu) ester provides a highly reactive acylating agent that readily reacts with the free N-terminal amine of the resin-bound peptide, forming a stable amide bond.[1]

These application notes provide a comprehensive guide to the use of this compound in Fmoc-based solid-phase peptide synthesis. Detailed protocols for N-terminal acetylation, cleavage, and data on typical reaction parameters are presented to assist researchers in the efficient synthesis of N-acetylated peptides.

Core Principles

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the chemical synthesis of peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is favored due to its mild deprotection conditions.[1] The synthesis cycle consists of three main stages:

-

Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the peptide chain, typically with a solution of piperidine in a suitable solvent.[1]

-

Coupling: Formation of a peptide bond between the newly deprotected N-terminus and the incoming activated amino acid or, in this case, the acetylating agent this compound.[1]

-

Washing: Thorough rinsing of the resin to remove excess reagents and byproducts before the next cycle.[1]

Application of this compound for N-Terminal Acetylation

This compound serves as an efficient capping agent for the N-terminus of a peptide chain after the final amino acid has been coupled and deprotected. This is particularly useful for:

-

Mimicking natural N-terminal acetylation: Many eukaryotic proteins are naturally N-terminally acetylated.

-

Improving peptide stability: Acetylation can protect peptides from degradation by aminopeptidases.

-

Preventing unwanted side reactions: Capping the N-terminus prevents it from participating in subsequent chemical modifications.

-

Altering peptide solubility and aggregation properties.

While acetic anhydride is a common reagent for N-terminal acetylation, this compound offers an alternative with a pre-activated carboxyl group, which can lead to clean and efficient reactions.

Data Presentation

The following table summarizes typical quantitative parameters for the key steps in the N-terminal acetylation of a peptide on solid support using this compound. Please note that optimal conditions may vary depending on the peptide sequence, resin, and scale of the synthesis.

| Parameter | Value/Range | Notes |

| Resin Swelling | ||

| Solvent | N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) can also be used. |

| Time | 30 - 60 minutes | Ensures optimal reaction environment. |

| Final Fmoc Deprotection | ||

| Reagent | 20% (v/v) Piperidine in DMF | A standard and effective reagent for Fmoc removal.[1] |

| Time | 2 x (5 - 10 minutes) | A two-step deprotection ensures complete removal of the Fmoc group.[1] |

| N-Terminal Acetylation | ||

| This compound Equivalents | 1.5 - 3 equivalents | Relative to the resin loading capacity. |

| Base (e.g., DIPEA) | 1 - 2 equivalents | Used to maintain basic conditions for the reaction. |

| Solvent | DMF | Should be of high purity (peptide synthesis grade). |

| Reaction Time | 1 - 2 hours | Can be extended for sterically hindered N-termini. |

| Monitoring the Reaction | ||

| Method | Kaiser Test (Ninhydrin Test) | To confirm the absence of free primary amines.[1] |

| Positive Result | Blue/Purple Color | Indicates incomplete acetylation. |

| Negative Result | Yellow/Colorless | Indicates complete acetylation.[1] |

| Cleavage from Resin | ||

| Cleavage Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | A standard cocktail for many peptides.[1] |

| Time | 2 - 4 hours | Dependent on the peptide and resin linker.[1] |

| Peptide Precipitation | ||

| Solvent | Cold Diethyl Ether | Typically a 10-fold volume excess is used.[1] |

Experimental Protocols

The following are detailed protocols for the N-terminal acetylation of a peptide using this compound in a manual solid-phase peptide synthesizer.

Protocol 1: Resin Preparation and Swelling

-

Weigh the Resin: Accurately weigh the desired amount of peptide-resin into a reaction vessel.

-

Swell the Resin: Add DMF (approximately 10 mL per gram of resin) to the reaction vessel. Allow the resin to swell at room temperature for at least 30-60 minutes with gentle agitation.

-

Wash the Resin: After swelling, drain the DMF and wash the resin thoroughly with DMF (3 x 1 min).

Protocol 2: Final Fmoc Deprotection

-

Initial Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the swollen peptide-resin. Agitate the mixture for 3-5 minutes at room temperature.

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Repeat the treatment with 20% piperidine in DMF for an additional 7-10 minutes to ensure complete deprotection.[1]

-

Wash: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 3: N-Terminal Acetylation with this compound

-

Prepare this compound Solution: In a separate vial, dissolve this compound (1.5-3 equivalents relative to the resin loading capacity) in DMF.

-

Add to Resin: Add the this compound solution to the deprotected peptide-resin.

-

Add Base: Add N,N-Diisopropylethylamine (DIPEA) (1-2 equivalents) to the reaction mixture to act as a base.

-

React: Agitate the mixture at room temperature for 1-2 hours.

-

Wash: Drain the coupling solution and wash the resin with DMF (3 x 1 min).

Protocol 4: Monitoring the Acetylation Reaction

It is highly recommended to monitor the completion of the acetylation reaction to ensure high purity of the final peptide.

-

Sample Collection: Take a small sample of resin beads (a few beads are sufficient).

-

Wash: Wash the beads with ethanol.

-

Kaiser Test: Add the ninhydrin test solutions as per the manufacturer's protocol.

-

Heat: Heat the sample for 3-5 minutes.

-

Observe:

Protocol 5: Peptide Cleavage and Precipitation

Caution: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Final Wash and Drying: After confirming complete acetylation, wash the peptide-resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times) to remove residual DMF. Dry the resin under a high vacuum for at least 1 hour.[1]

-

Prepare Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). The composition may need to be adjusted based on the specific amino acids in the peptide sequence.[1]

-

Cleavage: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.[1]

-

Collect Peptide: Filter the resin and collect the filtrate, which contains the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate Peptide: Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.[1]

-